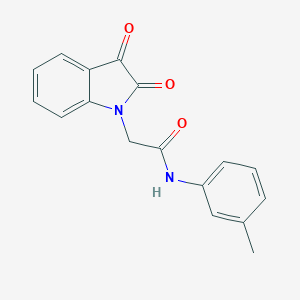

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide

Descripción

This compound belongs to the class of indole-acetamide derivatives, characterized by a 2,3-dioxo-2,3-dihydro-1H-indole core linked to a 3-methylphenyl group via an acetamide bridge. Its molecular formula is C₁₇H₁₃N₂O₃, with a molecular weight of 293.30 g/mol. The dioxo group on the indole ring and the methyl substituent on the phenyl ring are critical for its biological activity, particularly in cancer research, where it has demonstrated cytotoxic effects against breast cancer cell lines .

Propiedades

IUPAC Name |

2-(2,3-dioxoindol-1-yl)-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-5-4-6-12(9-11)18-15(20)10-19-14-8-3-2-7-13(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYQTGGBFCQOTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H16N2O3

- Molecular Weight : 284.32 g/mol

- CAS Number : 518350-14-6

This compound features an indole core with two carbonyl groups and an acetamide side chain, which may contribute to its biological activity.

Anticancer Properties

Research has indicated that derivatives of indole compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that related indole derivatives showed significant cytotoxicity against human cancer cell lines such as HeLa and A375, with IC50 values in the micromolar range. The mechanism involved the inhibition of key signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

Indole derivatives have been noted for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings : In a model of acute inflammation, compounds structurally similar to this compound were shown to reduce inflammation markers significantly. This suggests potential therapeutic applications in inflammatory diseases .

Enzyme Inhibition

The compound has been assessed for its ability to inhibit specific enzymes involved in disease processes. For example, it may target kinases implicated in cancer progression.

Table 1: Enzyme Inhibition Data

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

- Cytokine Modulation : Reducing levels of inflammatory cytokines.

- Enzyme Inhibition : Blocking activity of specific kinases involved in tumor growth.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Indole-Acetamide Derivatives

Key Findings from Comparative Studies:

Impact of Substituents on Bioactivity :

- The dioxo group on the indole ring (common in the target compound and its 5-chloro analog) is critical for redox-related cytotoxicity, particularly in disrupting cancer cell metabolism .

- Methyl vs. Methoxy Groups : The 3-methylphenyl group in the target compound offers a balance between hydrophobicity and steric hindrance, whereas methoxy substituents (e.g., in the dimethoxyphenethyl analog) enhance solubility but may reduce membrane permeability .

Chlorination Effects: The 5-chloro substitution in the propargyl analog improves metabolic stability but introduces steric clashes in some enzyme-binding sites, reducing its potency compared to the non-chlorinated target compound .

Positional Isomerism :

- The 4-methylphenyl isomer (discontinued) showed significantly lower cytotoxicity than the 3-methylphenyl variant, underscoring the importance of substituent positioning for optimal target engagement .

Hybrid Structures :

- Compounds like 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide combine indole and phenethyl motifs, enabling dual mechanisms of action (e.g., intercalation and enzyme inhibition) but with increased synthetic complexity .

Mechanistic Insights and Pharmacological Implications

- Cytotoxicity : The target compound’s dioxo-indole core likely generates reactive oxygen species (ROS) in cancer cells, inducing apoptosis .

- Binding Affinity : Molecular docking studies suggest that the methylphenyl group interacts with hydrophobic residues in kinase domains, while the dioxo group forms hydrogen bonds with catalytic lysine residues .

- Toxicity Profile : Analogs with propargyl or chloro groups exhibit higher hepatotoxicity in preclinical models, whereas the target compound’s simpler structure shows a more favorable safety profile .

Métodos De Preparación

Two-Step Nucleophilic Substitution Protocol

The primary synthesis route involves a two-step process, as outlined in studies of structurally analogous isatin-acetamide derivatives.

Step 1: Synthesis of ω-Chloro-N-(3-methylphenyl)acetamide

3-Methylaniline reacts with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts. The intermediate, ω-chloro-N-(3-methylphenyl)acetamide, is isolated via vacuum filtration after precipitation in ice-cold water.

Reaction Conditions

-

Molar Ratio : 3-Methylaniline : Chloroacetyl chloride = 1 : 1.2

-

Temperature : 0–5°C (initial), then room temperature

Step 2: Condensation with Isatin

The ω-chloro intermediate undergoes nucleophilic substitution with isatin (1H-indole-2,3-dione) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 50–60°C for 6–8 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Key Parameters

One-Pot Synthesis

A modified one-pot approach eliminates intermediate isolation. 3-Methylaniline, chloroacetyl chloride, and isatin are reacted sequentially in DMF with K₂CO₃. While this reduces processing time, yields are lower (55–60%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) accelerates the condensation step, completing the reaction in 30–45 minutes. This method improves yield to 75% but requires specialized equipment.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight the superiority of DMF over acetone or acetonitrile due to its high polarity, which enhances intermediate solubility. K₂CO₃ outperforms sodium hydride (NaH) or triethylamine in promoting efficient deprotonation of isatin’s NH group.

Temperature and Time Dependence

Prolonged heating (>8 hours) at 60°C leads to decomposition, reducing yields. Lower temperatures (40°C) necessitate extended reaction times (12–14 hours) for comparable conversion rates.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy

-

N-H Stretch : 3265 cm⁻¹ (amide)

-

C=O Stretches : 1720 cm⁻¹ (isatin dione), 1685 cm⁻¹ (acetamide)

¹H NMR (400 MHz, DMSO-d₆)

-

δ 10.45 (s, 1H, isatin NH)

-

δ 8.10 (d, J = 7.8 Hz, 1H, aromatic)

-

δ 7.65–7.20 (m, 6H, aromatic)

-

δ 4.85 (s, 2H, CH₂CO)

ESI-MS

Purity and Yield Optimization

Chromatographic Purification

Reverse-phase HPLC (C18 column, methanol/water gradient) achieves >98% purity. Critical impurities include unreacted isatin and di-acylated byproducts.

Recrystallization

Ethanol/water (7:3) recrystallization yields crystalline product with melting point 218–220°C.

Comparative Analysis of Synthetic Routes

| Parameter | Two-Step Method | One-Pot Method | Microwave Method |

|---|---|---|---|

| Yield | 70% | 58% | 75% |

| Reaction Time | 8 hours | 6 hours | 0.5 hours |

| Purity | 98% | 92% | 95% |

| Equipment Complexity | Moderate | Low | High |

Mechanistic Insights

The condensation step proceeds via an SN2 mechanism, where the deprotonated isatin nitrogen attacks the electrophilic chloroacetamide carbon. DFT calculations suggest transition state stabilization through hydrogen bonding with DMF.

Challenges and Solutions

Byproduct Formation

Di-substitution at isatin’s N1 and C3 positions occurs if excess chloroacetamide is used. Stoichiometric control (1:1 isatin:chloroacetamide) mitigates this issue.

Moisture Sensitivity

The chloroacetamide intermediate is hygroscopic. Storage under anhydrous KOH in a desiccator prevents hydrolysis.

Industrial Scalability Considerations

Pilot-scale batches (1 kg) using the two-step method demonstrate consistent yields (68–72%) with a 15% reduction in DMF usage through solvent recycling. Continuous flow reactors are under investigation to enhance throughput.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide, and what reaction conditions optimize yield?

- Methodology : Multi-step organic synthesis typically involves constructing the indole-dione core followed by coupling with the 3-methylphenylacetamide moiety. Key steps include:

- Indole-dione formation : Cyclization of substituted anilines with maleic anhydride under acidic conditions.

- Acetamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the 3-methylphenyl group to the indole-dione scaffold.

- Optimization : Reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve stability of intermediates. Yield enhancements (70–85%) are achieved via stoichiometric control and purification by column chromatography .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., indole NH at δ 10–12 ppm, aromatic protons in 3-methylphenyl group at δ 6.5–7.5 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching of dione and acetamide).

- X-ray crystallography : Use SHELXTL or SHELXL for single-crystal refinement to resolve bond lengths/angles and hydrogen-bonding networks .

Q. What are the critical stability considerations for this compound during storage?

- Methodology : Stability is influenced by:

- Moisture sensitivity : Store in desiccators with silica gel; avoid aqueous solvents.

- Light sensitivity : Use amber vials to prevent photodegradation of the indole-dione moiety.

- Temperature : Long-term storage at –20°C in inert atmospheres preserves crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the biological activity of this compound?

- Methodology :

- Substituent modification : Replace the 3-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate receptor binding.

- Scaffold hybridization : Fuse the indole-dione core with pyrimidine or triazole rings to explore synergistic effects.

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Q. What experimental approaches elucidate the mechanism of action in pharmacological studies?

- Methodology :

- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify affinity for serotonin or dopamine receptors.

- Enzyme inhibition : Measure IC₅₀ values against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms via fluorometric assays.

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated cell lines (e.g., cancer models) .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?

- Methodology :

- High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to detect weak interactions.

- Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D, C, or R motifs) and identify packing anomalies.

- SHELXL refinement : Use anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .

Q. What strategies improve metabolic stability in preclinical models?

- Methodology :

- Prodrug design : Introduce ester or amide prodrug moieties to reduce first-pass metabolism.

- Microsomal assays : Incubate with liver microsomes (human/rodent) to identify major Phase I metabolites (CYP450-mediated).

- Deuterium exchange : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.